molecular formula C27H19F3N4O5 B11458523 ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11458523
M. Wt: 536.5 g/mol
InChI Key: KYGXYAIJBLNJKR-UHFFFAOYSA-N
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Description

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core fused with a furan substituent and a trifluoromethylbenzoyl imino group. Its molecular formula is C27H19F3N4O5, with a CAS registry number 685860-24-6 . The 2-(trifluoromethyl)benzoyl group at position 6 and the furan-2-ylmethyl moiety at position 7 are critical for its electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C27H19F3N4O5

Molecular Weight

536.5 g/mol

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C27H19F3N4O5/c1-2-38-26(37)19-14-18-22(31-21-11-5-6-12-33(21)25(18)36)34(15-16-8-7-13-39-16)23(19)32-24(35)17-9-3-4-10-20(17)27(28,29)30/h3-14H,2,15H2,1H3

InChI Key

KYGXYAIJBLNJKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C(F)(F)F)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazatricyclo structure, followed by the introduction of the furan-2-ylmethyl and trifluoromethylbenzoyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethylbenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the oxo group can produce alcohol derivatives.

Scientific Research Applications

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

  • Key Difference : The trifluoromethyl group on the benzoyl ring is at the para position (4-CF3) instead of the ortho position (2-CF3) .
  • Biological Activity: Positional isomerism may alter binding affinities in biological targets (e.g., enzyme active sites).

Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

  • Key Differences :
    • Substitution of the trifluoromethylbenzoyl group with a 3-fluorobenzoyl moiety.
    • Replacement of the furan-2-ylmethyl group with a propan-2-yl (isopropyl) chain .
  • Electron-Withdrawing Effects: The 3-fluoro substituent is less electron-withdrawing than CF3, altering reactivity in nucleophilic or electrophilic reactions.

Functional Analogues with Modified Heterocyclic Cores

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Differences :
    • Replacement of the triazatricyclo backbone with a thiazolo[3,2-a]pyrimidine core.
    • Inclusion of a 2,4,6-trimethoxybenzylidene substituent instead of a trifluoromethylbenzoyl group .
  • Impact :
    • Crystallinity : The thiazolo-pyrimidine core forms distinct hydrogen-bonding networks (e.g., N–H···O interactions) compared to the triazatricyclo system .
    • Bioactivity : Trimethoxybenzylidene groups are associated with antimalarial and anticancer activities, suggesting divergent pharmacological profiles.

Table 1: Comparative Analysis of Key Compounds

Property / Compound Target Compound (2-CF3) 4-CF3 Analogue 3-Fluoro Analogue Thiazolo-Pyrimidine Derivative
Molecular Formula C27H19F3N4O5 C27H19F3N4O5 C25H20FN5O5 C25H23N3O6S
Substituent Position 2-CF3 benzoyl 4-CF3 benzoyl 3-F benzoyl 2,4,6-trimethoxybenzylidene
Backbone Structure Triazatricyclo Triazatricyclo Triazatricyclo Thiazolo-pyrimidine
Key Functional Groups Furan-2-ylmethyl, CF3 Furan-2-ylmethyl, CF3 Isopropyl, F Trimethoxybenzylidene, thiazole
Synthetic Route Likely via imine condensation Similar to target Alkylation/condensation Knoevenagel condensation

Research Findings and Implications

  • Synthetic Challenges: The triazatricyclo core requires precise regiocontrol during cyclization, contrasting with the more straightforward synthesis of thiazolo-pyrimidine derivatives via Knoevenagel reactions .
  • Crystallographic Insights : Hydrogen-bonding patterns in similar tricyclic compounds (e.g., N–H···O interactions) are critical for crystal packing and stability, which may influence formulation strategies .

Biological Activity

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activity that warrants detailed investigation. This article aims to summarize the available research findings regarding its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Furan moiety : Contributes to its reactivity and biological interactions.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Triazatricyclo structure : Imparts rigidity and may influence binding interactions with biological targets.

Biological Activity Overview

The biological activity of the compound has been explored in various studies focusing on its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent:

  • Inhibition of SARS-CoV-2 Main Protease (Mpro) : A related furan derivative demonstrated significant inhibition against Mpro with an IC50 value of approximately 1.55 μM . This suggests that ethyl 7-(furan-2-ylmethyl)-2-oxo derivatives could possess similar inhibitory properties against viral proteases.

Anticancer Properties

The compound's structural features may also confer anticancer activity:

  • Mechanism of Action : Research indicates that compounds with similar structural characteristics can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation . Further studies are needed to elucidate the specific pathways involved for this compound.

Study 1: In Vitro Evaluation of Antiviral Activity

In a study assessing the antiviral efficacy of furan derivatives:

  • Compounds Tested : Various furan-based compounds were screened for their ability to inhibit viral replication.
  • Results : Compounds with structural similarities to ethyl 7-(furan-2-ylmethyl)-2-oxo showed promising results, achieving IC50 values in the low micromolar range .
CompoundIC50 (μM)Mechanism of Action
Ethyl derivative1.55Inhibition of Mpro
F8-B221.57Reversible covalent inhibitor

Study 2: Cytotoxicity Assessment

An evaluation of cytotoxic effects was conducted using Vero and MDCK cell lines:

  • Findings : The tested derivatives exhibited low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .

Future Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : To optimize the efficacy and selectivity of ethyl 7-(furan-2-ylmethyl)-2-oxo derivatives.
  • In Vivo Studies : To evaluate pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : To clarify the molecular pathways influenced by this compound in different biological contexts.

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